2-(2-(Methoxymethyl)phenyl)ethanol

Description

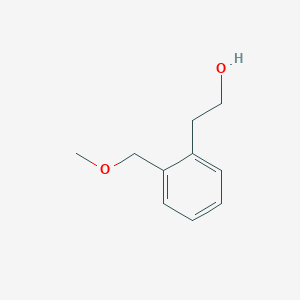

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVLGFWKRMLTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561975 | |

| Record name | 2-[2-(Methoxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125593-32-0 | |

| Record name | 2-[2-(Methoxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Kinetic Resolution:

A racemic mixture of 2-(2-(methoxymethyl)phenyl)ethanol can be resolved using enzymatic kinetic resolution. researchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govmdpi.com

For example, reacting racemic this compound with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B), would lead to the selective formation of the corresponding acetate ester of one enantiomer, leaving the other enantiomer unreacted. researchgate.net These two compounds, having different functional groups, can then be separated by standard chromatographic techniques.

Asymmetric Reduction of a Prochiral Ketone:

An alternative approach is the asymmetric reduction of the corresponding prochiral ketone, 2-(2-(methoxymethyl)phenyl)ethanone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Chiral Reducing Agents: Reagents such as those derived from chiral boranes or aluminum hydrides can be used to reduce the ketone to the alcohol with high enantioselectivity.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

The table below presents these two approaches for obtaining enantiomerically enriched 2-(2-(methoxymethyl)phenyl)ethanol.

Table 3: Strategies for Chiral Synthesis

| Strategy | Starting Material | Reagents and Conditions | Product | Key Principle | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (B570770) (e.g., CALB), Acyl donor (e.g., vinyl acetate), Organic solvent | Enantiomerically enriched alcohol and ester | Enantioselective acylation | researchgate.netnih.govmdpi.com |

| Asymmetric Reduction | 2-(2-(Methoxymethyl)phenyl)ethanone | Chiral reducing agent or H₂, Chiral catalyst (e.g., Ru-BINAP) | Enantiomerically enriched this compound | Enantioselective reduction of a ketone | General Knowledge |

Mechanistic Investigations of Reactions Involving 2 2 Methoxymethyl Phenyl Ethanol

Elucidation of Reaction Mechanisms for the Compound's Formation

The formation of 2-(2-(Methoxymethyl)phenyl)ethanol can be envisioned through several synthetic routes, each with its own mechanistic intricacies. A common strategy involves the introduction of the methoxymethyl group as a protecting group for a phenolic hydroxyl, followed by manipulation of another functional group on the aromatic ring.

The formation of this compound typically proceeds through ionic or coordinated intermediates under milder, more controlled conditions. A plausible synthetic route involves the protection of a 2-hydroxyphenylethanol derivative. The methoxymethyl group is often installed by reacting the corresponding alcohol with chloromethyl methyl ether or dimethoxymethane (B151124) under acidic conditions. wikipedia.org

The mechanism of MOM protection involves the formation of an oxocarbenium ion (CH3OCH2+) as a key intermediate. The stability and reactivity of this intermediate are central to the efficiency of the protection step. Kinetic and thermodynamic parameters for the formation of such intermediates have been studied for related systems. For instance, theoretical studies on the oxidation of 2-methoxyethanol (B45455) have calculated the bond dissociation energies and energy barriers for H-atom abstraction from different positions, providing insight into the relative stability of various radical intermediates. researchgate.net While not a direct study of the formation of this compound, these computational models offer a framework for understanding the energetics of reactions involving the methoxymethyl and ethanol (B145695) moieties.

Mechanistic Studies of Chemical Transformations at the Methoxymethyl Group

The methoxymethyl group in this compound serves as a protecting group for a phenolic oxygen. Its cleavage (deprotection) is a common and important transformation.

The cleavage of methoxymethyl ethers can proceed through different mechanistic pathways depending on the reaction conditions.

Acid-Catalyzed Cleavage: The most common method for MOM group removal involves treatment with strong acids like HI or H2SO4. masterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting it into a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (e.g., a halide ion or water) can attack the methylene (B1212753) carbon in an SN2 reaction, leading to the release of the alcohol, formaldehyde, and methanol. masterorganicchemistry.com In the case of aromatic MOM ethers, the initial product is the corresponding phenol (B47542).

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the cleavage of MOM ethers. For instance, the combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl has been shown to be effective for the transformation of aromatic MOM ethers. nih.gov The reaction with TESOTf can lead to the direct conversion of the aromatic MOM ether to a triethylsilyl (TES) ether. nih.gov The proposed mechanism involves the formation of a cationic species that is susceptible to nucleophilic attack. nih.gov

Anaerobic Cleavage: In biological systems, anaerobic bacteria have been shown to cleave similar ether linkages. For example, the conversion of 2-phenoxyethanol (B1175444) to phenol and acetaldehyde (B116499) by Acetobacterium sp. involves a diol dehydratase-like mechanism. nih.gov This suggests the possibility of enzymatic pathways for the cleavage of the ether bond in this compound under specific biological conditions.

Rearrangement reactions at the methoxymethyl group are less common but can occur under certain conditions, such as the Fries rearrangement of a related phenyl ester, which proceeds at elevated temperatures. nih.gov

The reactivity of the methoxymethyl group is highly dependent on the reaction medium.

| Condition | Reagent(s) | Predominant Mechanism | Outcome | Reference |

| Strongly Acidic | HI, H2SO4 | SN2 | Cleavage to phenol | masterorganicchemistry.com |

| Lewis Acidic | R3SiOTf, 2,2′-Bipyridyl | Nucleophilic Substitution | Conversion to silyl (B83357) ether or deprotection | nih.gov |

| Mildly Acidic | Silica-supported NaHSO4 | Heterogeneous Catalysis | Chemoselective deprotection of phenolic MOM ethers | organic-chemistry.org |

| Anaerobic | Acetobacterium sp. | Enzymatic (Diol dehydratase-like) | Cleavage to phenol and acetaldehyde (in analogous systems) | nih.gov |

This table is generated based on studies of analogous aromatic methoxymethyl ethers and related compounds.

A notable difference in reactivity exists between aromatic and aliphatic MOM ethers. Aromatic MOM ethers, such as the one in this compound, generally exhibit reduced reactivity compared to their aliphatic counterparts under certain conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxymethyl Phenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR offers complementary data on the carbon framework of the molecule.

For a closely related isomer, 2-methoxy-2-phenylethanol (B1584293) , the reported ¹H and ¹³C NMR data in deuterated chloroform (B151607) (CDCl₃) provides a model for what would be expected for 2-(2-(methoxymethyl)phenyl)ethanol. rsc.org In the ¹H NMR spectrum of 2-methoxy-2-phenylethanol, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.24-7.36 ppm). rsc.org The methoxy (B1213986) group (OCH₃) protons would present as a singlet, while the protons of the ethyl alcohol chain would show more complex splitting patterns due to their coupling with each other. rsc.org

The ¹³C NMR spectrum of 2-methoxy-2-phenylethanol shows distinct signals for each carbon atom in a unique electronic environment. rsc.org The carbons of the phenyl ring resonate in the downfield region typical for aromatic compounds, while the aliphatic carbons of the methoxy and ethanol (B145695) groups appear at higher field. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.1 - 7.4 | Multiplet |

| -CH₂- (benzyl) | 4.5 - 4.7 | Singlet |

| -OCH₃ | 3.3 - 3.5 | Singlet |

| -CH₂- (ethyl) | 2.8 - 3.0 | Triplet |

| -CH₂-OH | 3.7 - 3.9 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 156 - 158 |

| Aromatic C-C | 138 - 140 |

| Aromatic CH | 127 - 131 |

| -CH₂- (benzyl) | 72 - 74 |

| -CH₂-OH | 63 - 65 |

| -OCH₃ | 58 - 60 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the ethyl group, confirming their adjacent relationship. It would also show correlations between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, typically at 70 electron volts (eV). hmdb.ca This process forms a radical cation, known as the molecular ion (M⁺•), and induces extensive fragmentation. hmdb.ca While this can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragments provide a reproducible "fingerprint" that is useful for structural elucidation and library matching. hmdb.ca For a volatile derivative of this compound, EI-MS would be an appropriate technique.

The fragmentation of the molecular ion in EI-MS follows predictable pathways based on the principles of carbocation stability and the elimination of small, neutral molecules. For this compound, key fragmentation pathways would be expected:

Benzylic Cleavage : The bond between the two carbons of the ethanol side chain is a likely point of cleavage due to the formation of a stable benzylic cation. This would result in a prominent peak corresponding to the [M - CH₂OH]⁺ fragment.

Loss of a Methoxy Radical : Cleavage of the C-O bond in the methoxymethyl group could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion.

Formation of a Tropylium (B1234903) Ion : A common rearrangement in compounds containing a benzyl (B1604629) group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Analysis of the mass spectrum of a related compound, 2-phenylethanol (B73330) , shows a characteristic base peak at m/z 91, corresponding to the tropylium ion, and a visible molecular ion peak. massbank.eu The mass spectrum of 2-(4-methoxyphenyl)ethanol also displays significant fragmentation, with a base peak resulting from benzylic cleavage. nist.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic) : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch : The C-O stretching vibrations for the alcohol and the ether functionalities would be expected in the 1000-1300 cm⁻¹ region. Studies on 2-phenylethanol and 2-phenoxyethanol (B1175444) have provided detailed assignments for these types of vibrations. researchgate.netnih.gov

Computational studies on related molecules like 2-methoxy ethanol have shown that the vibrational frequencies, particularly in the C-H stretching region, are sensitive to the molecular conformation. rsc.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not available | C₁₀H₁₄O₂ |

| 2-Methoxy-2-phenylethanol | 66051-01-2 (S-isomer) | C₉H₁₂O₂ |

| 2-Phenylethanol | 60-12-8 | C₈H₁₀O |

| 2-(4-Methoxyphenyl)ethanol | 702-23-8 | C₉H₁₂O₂ |

| 2-Phenoxyethanol | 122-99-6 | C₈H₁₀O₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and molecular structures by measuring the absorption of infrared radiation. In the analysis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, which are structurally related to this compound, characteristic vibrational bands provide significant structural insights.

General FTIR spectral data for diols of this nature reveal several key absorption regions. A broad band is typically observed in the range of 3400-3070 cm⁻¹ , which is indicative of the O-H stretching vibration of the hydroxyl groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing between 3000-3080 cm⁻¹ . Furthermore, the characteristic C=C stretching vibrations within the phenyl ring are generally found in the 1500-1420 cm⁻¹ region. A distinct peak around 1019 cm⁻¹ is attributed to the C-O stretching vibration.

Table 1: Expected Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3060 | C-H stretch | Aromatic |

| ~2950, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1100 | C-O-C stretch | Ether |

| ~1050 | C-O stretch | Alcohol |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in polarizability of the molecule. For aromatic compounds like this compound, Raman spectroscopy is particularly useful for characterizing the phenyl ring vibrations.

Although specific Raman spectra for this compound are not documented in the available literature, data for related compounds such as 2-phenylethanol and 2-phenoxyethanol offer valuable comparative insights. For instance, 2-phenoxyethanol exhibits very intense Raman bands at 996 and 1,006 cm⁻¹, which are characteristic of the phenyl ring. researchgate.net Additionally, intense bands at 750 and 688 cm⁻¹ are assigned to the C-H ring wagging modes. researchgate.net For 2-phenylethanol derivatives, an intense Raman line around 1001 cm⁻¹ is also attributed to the aromatic ring. researchgate.net

Based on these related structures, the Raman spectrum of this compound is expected to show a strong band near 1000 cm⁻¹ corresponding to the breathing mode of the phenyl ring. Other characteristic bands would include C-H stretching of the aromatic and aliphatic groups, as well as vibrations associated with the ether and alcohol functionalities.

Table 2: Expected Characteristic Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2930, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Phenyl Ring |

| ~750 | C-H wag | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.

For a definitive solid-state structural determination of this compound, experimental X-ray crystallographic analysis would be required. Such a study would provide precise data on the molecular geometry, including the torsion angles of the ethyl and methoxymethyl side chains relative to the phenyl ring, and would detail the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal lattice.

Computational Chemistry Approaches in 2 2 Methoxymethyl Phenyl Ethanol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitynih.govmdpi.com

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. diva-portal.orgmdpi.com It allows for the precise calculation of a molecule's properties based on its electron density.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(2-(Methoxymethyl)phenyl)ethanol, this process is combined with conformational analysis to identify the various low-energy shapes (conformers) it can adopt. youtube.comyoutube.com The molecule has several rotatable single bonds: the C-C bond of the ethanol (B145695) side chain, the C-O bond of the alcohol, the Ar-C bond connecting the side chain to the ring, the C-O bond of the ether, and the O-C bond of the methyl group. Rotation around these bonds gives rise to different conformers.

A systematic conformational search would reveal various stable structures. For instance, the orientation of the ethanol side chain relative to the methoxymethyl group and the phenyl ring is critical. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ether oxygen is a plausible interaction that could stabilize certain conformations. DFT calculations, for example using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the geometry of each potential conformer and calculate its relative energy. wright.eduresearchgate.net The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C(aryl)-C(ethyl) | 1.51 Å |

| C-C (ethyl) | 1.54 Å | |

| C-O (alcohol) | 1.43 Å | |

| C(aryl)-C(methoxy) | 1.52 Å | |

| C-O (ether) | 1.42 Å | |

| O-C (methyl) | 1.43 Å | |

| Bond Angle | C(aryl)-C-C (ethyl) | 112.5° |

| C-C-O (alcohol) | 111.0° | |

| Dihedral Angle | O-C-C-C(aryl) | 65° (gauche) |

| C(ethyl)-C(aryl)-C(methoxy)-O | -175° (anti) |

Note: These values are illustrative and represent typical outputs from a DFT geometry optimization calculation. Actual values would be derived from a specific DFT calculation.

The conformational analysis would likely show that extended, or anti, conformations are generally stable, but specific gauche conformers might be favored due to stabilizing intramolecular interactions. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.comresearchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be primarily localized on the electron-rich phenyl ring, which is a characteristic feature of aromatic compounds. youtube.com The oxygen atoms of the alcohol and ether groups, with their lone pairs of electrons, would also contribute to the HOMO.

LUMO: The LUMO is anticipated to be an antibonding π* orbital distributed over the aromatic ring system. This is the most likely site for accepting electrons in a reaction. libretexts.org

By analyzing the HOMO and LUMO, one can predict how the molecule will interact with other reagents. Related electronic properties, such as ionization potential (approximated by HOMO energy) and electron affinity (approximated by LUMO energy), can also be derived. irjweb.comcellulosechemtechnol.ro

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) - Illustrative | Implication |

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -0.25 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.90 eV | High kinetic stability, low reactivity |

Note: These are hypothetical values. A smaller energy gap would indicate higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. mdpi.com It is calculated to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color scale to show regions of different electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential would be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. scribd.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group, making it the primary site for proton donation (acidity). libretexts.org

Neutral Regions (Green): These areas, such as the hydrocarbon portions of the phenyl ring and alkyl chains, have a relatively neutral potential.

The MEP surface provides a clear and intuitive map of the reactive sites on the molecule, complementing the insights gained from FMO analysis. mdpi.comnih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. diva-portal.org It allows researchers to map out the entire reaction coordinate, from reactants to products, including the high-energy transition states that control the reaction rate. researchgate.netrsc.org

A key application of quantum chemical modeling is the detailed mapping of reaction pathways. This involves identifying all intermediates and, crucially, locating the transition state (TS) for each step of the reaction. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For this compound, a relevant reaction to study would be the acid-catalyzed cleavage of the ether bond, a common reaction for ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The mechanism would likely involve:

Protonation of the ether oxygen by an acid (e.g., HBr). masterorganicchemistry.com

Nucleophilic attack by the bromide ion on the methyl carbon.

Cleavage of the C-O bond to yield 2-(2-(hydroxymethyl)phenyl)ethanol and methyl bromide.

Computational methods can be used to model this entire process. The geometries of the reactant, intermediate (the protonated ether), transition state, and products are optimized. Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. researchgate.net Vibrational frequency analysis is then performed to confirm the nature of each stationary point: reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the geometries of the reactants, transition states, and products are known, their respective energies can be calculated with high accuracy. arxiv.org These energies are then used to construct a reaction energy profile diagram, which plots the potential energy against the reaction coordinate. researchgate.net This profile provides quantitative information about the thermodynamics and kinetics of the reaction.

Activation Energy (Ea): The difference in energy between the reactants and the transition state. This determines the reaction rate; a lower activation energy means a faster reaction.

Reaction Energy (ΔE): The difference in energy between the reactants and the products. This indicates whether the reaction is exothermic (releases energy, ΔE < 0) or endothermic (requires energy, ΔE > 0).

Computational Prediction of Spectroscopic Parameters

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic parameters of molecules. arxiv.org These predictions are crucial for interpreting experimental spectra and for the structural verification of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.gov For this compound, due to its flexible side chain, multiple low-energy conformations can coexist in solution. nih.gov Therefore, accurate prediction of NMR chemical shifts requires a multi-step computational workflow.

The first step involves a thorough conformational search to identify all stable conformers of the molecule. frontiersin.org This is followed by geometry optimization of each conformer using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set. github.io Subsequently, NMR shielding constants are calculated for each optimized conformer, often using a higher-level functional and basis set like WP04/6-311++G(2d,p), which has been shown to provide accurate results for proton chemical shifts. github.io The effect of the solvent is typically included using an implicit solvation model like the Polarizable Continuum Model (PCM). github.io

The final predicted chemical shifts are obtained by a Boltzmann averaging of the chemical shifts of the individual conformers based on their relative energies. github.io This approach accounts for the dynamic nature of the molecule in solution. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the aforementioned computational methodology. These values are benchmarked against typical chemical shift ranges for similar functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.10 - 7.40 | 125.0 - 138.0 |

| CH₂ (Ethanol) | 3.75 | 63.5 |

| CH₂ (Benzyl) | 4.50 | 72.0 |

| OCH₃ | 3.35 | 58.0 |

| OH | 2.50 (variable) | - |

Note: The predicted chemical shifts are relative to TMS and are based on DFT calculations (B3LYP/6-311+G(d,p)) with a PCM solvent model for chloroform (B151607). The OH proton chemical shift is highly dependent on concentration, temperature, and solvent.

Similar to NMR predictions, the process begins with the optimization of the molecule's geometry. For this compound, this would be performed for the most stable conformer identified through a conformational search. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly employed for these calculations. nih.gov Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net The resulting scaled theoretical spectra can then be compared directly with experimental IR and Raman spectra.

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| O-H stretch | 3400 - 3500 | Strong, broad | Weak |

| Aromatic C-H stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Strong | Strong |

| C=C aromatic stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-O stretch (Alcohol) | 1050 - 1150 | Strong | Medium |

| C-O stretch (Ether) | 1100 - 1200 | Strong | Medium |

Note: Frequencies are scaled using a typical scaling factor of 0.96 for B3LYP/6-311++G(d,p) calculations. Intensities are qualitative predictions.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum mechanical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and intermolecular interactions in a condensed phase. rsc.org

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by a force field, which is a set of empirical potential energy functions. The simulation proceeds by integrating Newton's equations of motion over a series of small time steps, typically on the order of femtoseconds.

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water or chloroform. The system is then equilibrated to the desired temperature and pressure. During the production run, the trajectory of each atom is recorded, providing a detailed movie of the molecule's motion.

Analysis of the MD trajectory can reveal:

Conformational Preferences: By monitoring the dihedral angles of the flexible side chain, the relative populations of different conformers can be determined. nih.gov This provides a more realistic picture of the conformational equilibrium than static calculations alone.

Intramolecular Interactions: The simulation can highlight transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent influences the conformational preferences and dynamics of the molecule.

Dynamical Properties: Time correlation functions can be calculated from the trajectory to determine properties such as rotational and translational diffusion coefficients.

MD simulations, in conjunction with quantum mechanical calculations, provide a comprehensive understanding of the structure-property-dynamics relationships of this compound. nih.gov

Applications of 2 2 Methoxymethyl Phenyl Ethanol in Organic Synthesis

Role as a Versatile Synthetic Building Block

A synthetic building block, or synthon, is a molecular fragment used in chemical synthesis to assemble larger, more complex structures. The utility of 2-(2-(methoxymethyl)phenyl)ethanol in this role stems from the presence of multiple reactive sites that can be addressed independently under different reaction conditions. This allows for a controlled, step-wise assembly process, which is fundamental in modern organic synthesis. klinger-lab.de

While direct literature on the applications of this compound is specialized, its structural precursor, 2-(2-(hydroxymethyl)phenyl)ethanol, provides significant insight into its potential. The hydroxymethyl analog is readily synthesized by the reduction of 3-substituted isocoumarins using reagents like sodium borohydride. researchgate.net The subsequent methylation of the benzylic alcohol to the methoxymethyl ether—a common protecting group strategy—yields the target compound. wikipedia.org

The methoxymethyl group serves as a masked version of the hydroxymethyl group. wikipedia.org This protection is crucial in multi-step syntheses, as it prevents the benzylic alcohol from undergoing unwanted reactions while transformations are carried out on the ethanol (B145695) side chain. Once the desired modifications on the ethanol moiety are complete, the methoxymethyl group can be selectively removed to reveal the original hydroxymethyl group for further functionalization. This strategic protection and deprotection sequence makes it a highly valuable precursor for complex targets, such as certain pharmaceutical intermediates or polyfunctional materials.

Table 1: Precursor and Target Compound Relationship

| Compound Name | Chemical Structure | Role | Synthesis Note |

|---|---|---|---|

| 2-(2-(Hydroxymethyl)phenyl)ethanol | C₉H₁₂O₂ | Precursor | Synthesized from the reduction of isocoumarins. researchgate.net |

The structure of this compound is primed for integration into larger, often polycyclic, aromatic systems. The ethanol side chain can be converted into a variety of functional groups that can participate in intramolecular cyclization reactions. For example, oxidation of the alcohol to an aldehyde, followed by an intramolecular aldol (B89426) reaction or other cyclization strategies, could lead to the formation of substituted indane or tetralin frameworks. These core structures are prevalent in many biologically active compounds.

Furthermore, the phenyl ring itself is susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. google.com The existing ortho-substituents will direct incoming electrophiles to specific positions on the ring, allowing for the controlled synthesis of highly substituted aromatic compounds that would be difficult to access through other routes.

Derivatization for Advanced Chemical Transformations

The true synthetic power of this compound lies in the differential reactivity of its two oxygen-containing functional groups. This allows for a wide array of derivatizations to produce new molecules with tailored properties.

The methoxymethyl (MOM) ether is a well-established protecting group for alcohols in organic synthesis. wikipedia.org Its stability under a range of conditions (basic, nucleophilic, oxidative, and reductive) allows chemists to perform extensive modifications on other parts of the molecule without affecting the benzylic position.

The primary utility of the MOM group in this context is its selective removal under acidic conditions to regenerate the hydroxymethyl group. This "unmasking" step opens up a new site for reactivity after other transformations have been completed. This strategy is fundamental to creating polyfunctional molecules where each functional group is introduced in a specific, controlled sequence.

Table 2: Selective Reactions Involving the Methoxymethyl Group

| Reaction Type | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Deprotection (Cleavage) | Acidic conditions (e.g., HCl in THF) | -CH₂OH (Hydroxymethyl) | Reveals the primary benzylic alcohol for subsequent reactions. |

| Oxidation (Post-deprotection) | PCC, DMP, or Swern oxidation | -CHO (Aldehyde) | Creates an electrophilic center for C-C bond formation. |

The primary alcohol of the ethanol side chain is a versatile handle for a multitude of chemical transformations. Its accessibility and well-understood reactivity make it the initial point of modification in most synthetic schemes involving this building block.

Key transformations include:

Oxidation: Mild oxidation yields the corresponding phenylacetaldehyde (B1677652) derivative, while strong oxidation produces a 2-(2-(methoxymethyl)phenyl)acetic acid. These are valuable intermediates for pharmaceuticals and other fine chemicals. google.comgoogle.com

Esterification: Reaction with carboxylic acids or their derivatives produces esters, which are often used to modify solubility, introduce biocompatible linkages, or act as prodrugs in medicinal chemistry.

Conversion to Leaving Groups: The alcohol can be converted into a tosylate, mesylate, or halide. This transforms the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, including amines, azides, cyanides, or thiols.

Table 3: Interactive Data on Ethanol Functionality Modifications

| Transformation | Reagent Example | Product Class | Potential Application |

|---|---|---|---|

| Oxidation to Aldehyde | PCC (Pyridinium chlorochromate) | Phenylacetaldehydes | Intermediate for heterocycle synthesis |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Phenylacetic acids | Precursor for anti-inflammatory drugs |

| Esterification | Acetic Anhydride, Pyridine | Phenyl-ethyl esters | Fragrance components, prodrugs |

| Tosylation | TsCl, Pyridine | Tosylates | Intermediate for nucleophilic substitution |

Development of New Reagents or Catalysts Incorporating the Compound's Structural Features

The unique ortho orientation of the methoxymethyl and ethanol groups makes this compound an attractive scaffold for the design of novel ligands for asymmetric catalysis. The two oxygen atoms can act as a bidentate "pincer," capable of coordinating to a metal center.

By modifying the terminal hydroxyl group—for instance, by converting it into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor—one could synthesize a range of chiral, bidentate ligands (e.g., P,O-ligands). The rigid phenyl backbone and the defined spatial arrangement of the coordinating atoms would create a specific chiral environment around the metal center. Such ligands are highly sought after for enantioselective reactions, where the goal is to produce one specific enantiomer of a chiral product. The modular nature of the scaffold would allow for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific transformations, such as asymmetric hydrogenation or C-C bond-forming reactions. While still a developing area, the structural motifs present in this compound hold considerable promise for the future of catalyst design.

Future Directions and Emerging Research Avenues for 2 2 Methoxymethyl Phenyl Ethanol

Integration with Automated and High-Throughput Synthesis Methodologies

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the integration of automated and high-throughput technologies. nih.govchemeurope.com These approaches offer significant advantages in terms of speed, reproducibility, and the ability to explore vast chemical spaces efficiently. wikipedia.org For a molecule like 2-(2-(methoxymethyl)phenyl)ethanol, future research will likely focus on adapting its synthesis and the preparation of its derivatives to these automated platforms.

Automated synthesis systems, which can perform a series of chemical reactions in a standardized and reproducible manner, are poised to accelerate the discovery of new derivatives of this compound. kit.edu By employing robotic platforms and flow chemistry, researchers can systematically vary reaction conditions, reagents, and substrates to create libraries of related compounds. nih.govwikipedia.org This would enable the rapid optimization of reaction conditions for the synthesis of this compound itself, as well as for its subsequent functionalization. For instance, an automated platform could be programmed to explore a wide range of catalysts and reaction conditions for the selective etherification or reduction steps involved in its synthesis.

High-throughput screening techniques can then be employed to evaluate the properties of the synthesized derivatives for various applications. This could involve, for example, screening for biological activity, catalytic performance, or specific material properties. The combination of automated synthesis and high-throughput screening creates a powerful workflow for accelerating the discovery of new functional molecules based on the this compound scaffold. youtube.com

Table 1: Potential Applications of Automated Synthesis for this compound Research

| Research Area | Application of Automated/High-Throughput Synthesis | Potential Benefits |

| Reaction Optimization | Systematically screen catalysts, solvents, temperatures, and reaction times for key synthetic steps. | Increased yield, improved purity, and reduced development time. |

| Derivative Library Synthesis | Generate a diverse library of derivatives by varying substituents on the aromatic ring or modifying the alcohol and ether functionalities. | Rapid exploration of structure-activity relationships for drug discovery or materials science. |

| Process Development | Optimize reaction parameters for scale-up and continuous flow production. | More efficient and cost-effective manufacturing processes. chemeurope.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis and functionalization of this compound. Future research will likely focus on catalysts that offer higher selectivity, operate under milder conditions, and utilize more sustainable metals.

A key challenge in the synthesis of this compound and its analogues is the selective cleavage of C-O bonds in aryl ethers and the controlled hydrogenation of aromatic systems. recercat.catrsc.org Current methods often require harsh conditions or expensive catalysts. libretexts.org Future research could explore the use of earth-abundant transition metal catalysts, such as those based on nickel or cobalt, which have shown promise in the cleavage of C-O bonds in lignin-derived model compounds. researchgate.netrsc.org The development of catalysts that can selectively cleave the methoxymethyl ether without affecting other functional groups would be a significant advancement.

Furthermore, achieving selective hydrogenation of the aromatic ring while preserving the alcohol and ether functionalities, or vice versa, is a key area for investigation. acs.orgacs.org The use of supported metal nanoparticles or single-atom catalysts could provide the desired selectivity by controlling the interaction of the substrate with the catalyst surface. nih.gov For instance, rhodium-based catalysts have demonstrated the ability to selectively hydrogenate aromatic ketones, suggesting their potential for the controlled reduction of derivatives of this compound. nih.gov

Enzymatic and biocatalytic approaches also represent a promising frontier. nih.gov Enzymes could offer unparalleled selectivity for the synthesis and modification of this compound under mild, environmentally friendly conditions. Research into engineering specific enzymes for the desired transformations could lead to highly efficient and sustainable synthetic routes.

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. rsc.orgprinceton.edu For this compound, computational methods can guide the design of new derivatives with specific, tunable reactivity.

By employing quantum mechanical calculations, researchers can model the electronic structure of this compound and its derivatives to understand how different substituents on the aromatic ring or modifications to the side chain influence the reactivity of the alcohol and ether groups. This knowledge can be used to design molecules with enhanced or suppressed reactivity at specific sites. For example, computational screening could identify substituents that facilitate the selective cleavage of the C-O ether bond or enhance the acidity of the hydroxyl group.

Molecular dynamics simulations can provide insights into the conformational preferences of these molecules and their interactions with catalysts or biological targets. This can aid in the design of derivatives with specific shapes and functionalities for applications in drug discovery or materials science. The trend towards modeling increasingly complex systems will allow for more accurate predictions and a deeper understanding of the structure-property relationships in this class of compounds. rsc.org

Table 2: Computationally Guided Design Strategies

| Design Goal | Computational Approach | Predicted Outcome |

| Enhanced Catalytic Activity | Density Functional Theory (DFT) calculations to model transition states of catalytic reactions. | Identification of derivatives with lower activation barriers for desired transformations. |

| Tunable Solubility | Molecular dynamics simulations to predict solvation free energies in different solvents. | Design of derivatives with tailored solubility for specific applications. |

| Specific Biological Interactions | Molecular docking and free energy calculations to predict binding affinities to protein targets. | Rational design of potential drug candidates based on the this compound scaffold. |

Interdisciplinary Research with Materials Science for Functional Applications

The unique structure of this compound, featuring both a rigid aromatic core and flexible hydroxyl and ether functionalities, makes it an attractive building block for the synthesis of novel functional materials. Interdisciplinary research bridging organic synthesis and materials science will be key to unlocking this potential.

Aromatic diols, similar in structure to derivatives of this compound, are known to be valuable monomers for the production of polymers such as polyesters and polyurethanes. mdpi.comresearchgate.netrsc.org Future research could focus on the synthesis of diol derivatives of this compound and their subsequent polymerization to create new materials with tailored properties. For example, the incorporation of this aromatic diol into a polyester (B1180765) backbone could enhance the thermal stability and mechanical properties of the resulting polymer. nih.govcore.ac.uk

The hydroxyl group of this compound also provides a handle for grafting onto surfaces or incorporating into larger macromolecular structures. This could lead to the development of new coatings, adhesives, or functionalized nanoparticles. The ability to tune the properties of the molecule through the synthetic strategies outlined in the previous sections would allow for the creation of materials with specific characteristics, such as hydrophobicity, biocompatibility, or optical properties. For instance, derivatives of the closely related 2-phenylethanol (B73330) have been explored for their use in antimicrobial materials and for the controlled release of fragrances. mdpi.com

Furthermore, the interaction of these molecules with inorganic materials could lead to the development of novel hybrid organic-inorganic materials with applications in catalysis, sensing, or electronics. The interdisciplinary nature of this research will require close collaboration between synthetic chemists, polymer scientists, and materials engineers to fully realize the potential of this compound and its derivatives in the creation of advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.